1-Azido-4-(bromomethyl)benzene
Overview
Description
1-Azido-4-(bromomethyl)benzene is a useful research compound. Its molecular formula is C7H6BrN3 and its molecular weight is 212.05 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Corrosion Inhibition
1-Azido-4-(bromomethyl)benzene has been used in the synthesis of 1,4-disubstituted 1,2,3-triazoles, which demonstrate potential inhibitory activity against acidic corrosion of steels. This synthesis involves the reaction of various azidomethylbenzenes, including this compound, with dipropargyl uracil or dipropargyl thymine. The corrosion inhibiting properties of these compounds have been established through electrochemical techniques (Negrón-Silva et al., 2013).
Fluorescence Properties
Research has been conducted on the synthesis and fluorescence properties of 1-Bromo-4-(2,2-diphenylvinyl)benzene, synthesized using 1-bromo-4-bromomethyl-benzene (a derivative of this compound). This study characterized its structure and investigated its photoluminescence properties in solution and solid state, revealing distinct fluorescence intensities and wavelengths in different states (Zuo-qi, 2015).
Surface Chemistry
This compound derivatives have been used in creating self-assembled monolayers on gold surfaces. These SAMs are permeable to electrolytes but inhibit redox processes at the electrode, showing variations in oxidation inhibition of different compounds. This has implications in the study of surface chemistry and electrochemical applications (Ng et al., 1999).
Molecular Structure Analysis
Studies on the structures of various benzene derivatives, including those substituted with bromo and bromomethyl groups, provide insights into intermolecular interactions. These studies analyze Br···Br, C–H···Br, C–Br···Br, and C–Br···π interactions, contributing to our understanding of molecular packing and chemical bonding (Jones et al., 2012).
Organic Process Development
There's research on the synthesis of 1-(Azidomethyl)-3,5-bis-(trifluoromethyl)benzene, involving a nucleophilic substitution reaction using a derivative of this compound. This study focuses on developing safe batch and microflow processes for producing azides, considering the hazardous nature of some by-products (Kopach et al., 2009).
Hazardous Material Study
The intrinsic molecular reactivity of various aryl azides, including derivatives of this compound, has been evaluated. This research, using techniques like DSC, TGA-FTIR, and mass spectrometry, provides important data on the decomposition pathways of these compounds, relevant to safety and hazardous material management (Cardillo et al., 2008).
Mechanism of Action
Mode of Action
The azide group is known to participate in click chemistry reactions, and the bromomethyl group can undergo nucleophilic substitution reactions . These reactions could potentially alter the function of the compound’s targets.
Result of Action
One source suggests that compounds with similar structures may have good binding effects on ar (androgen receptor) and have ar degradation activity .
Properties
IUPAC Name |
1-azido-4-(bromomethyl)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN3/c8-5-6-1-3-7(4-2-6)10-11-9/h1-4H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEGXJLLXAKNJOU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CBr)N=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70473520 | |
Record name | p-azidobenzyl bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70473520 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
74489-49-9 | |
Record name | p-azidobenzyl bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70473520 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-azido-4-(bromomethyl)benzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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